

# Levofloxacin hydrate CAS number and molecular structure

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## Compound of Interest

Compound Name: *Levofloxacin Hydrate*

Cat. No.: *B1675102*

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## Levofloxacin Hydrate: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of **Levofloxacin Hydrate**, a third-generation fluoroquinolone antibiotic. It covers its fundamental chemical properties, mechanism of action, and detailed experimental protocols for its analysis and evaluation, tailored for professionals in research and drug development.

## Core Chemical and Physical Properties

Levofloxacin is the optically active L-isomer of ofloxacin and exhibits potent broad-spectrum antibacterial activity.<sup>[1][2]</sup> It is commercially available as a hemihydrate, which is a stable form for pharmaceutical formulations.<sup>[3]</sup>

## Chemical Structure and Identification

- Chemical Name: (-)-(S)-9-fluoro-2,3-dihydro-3-methyl-10-(4-methyl-1-piperazinyl)-7-oxo-7H-pyrido[1,2,3-de]-1,4-benzoxazine-6-carboxylic acid hemihydrate<sup>[4]</sup>
- CAS Number: 138199-71-0<sup>[5]</sup>
- Molecular Formula:  $C_{18}H_{20}FN_3O_4 \cdot 0.5H_2O$ <sup>[5]</sup>

- Molecular Weight: 370.38 g/mol [5]

Molecular Structure:

## Physicochemical Data

The following table summarizes key quantitative data for **levofloxacin hydrate**, essential for formulation and analytical method development.

Property	Value	Reference(s)
Melting Point	214-216°C	[6]
Solubility	Water: ≥ 50 mg/mL (135.00 mM); DMSO: 8.33 mg/mL (22.49 mM)	[5]
pKa (Strongest Acidic)	5.45	[1]
pKa (Strongest Basic)	6.2	[1]
logP	-0.02	[1]
UV λmax	288 nm (in 10% v/v acetonitrile)	[4]

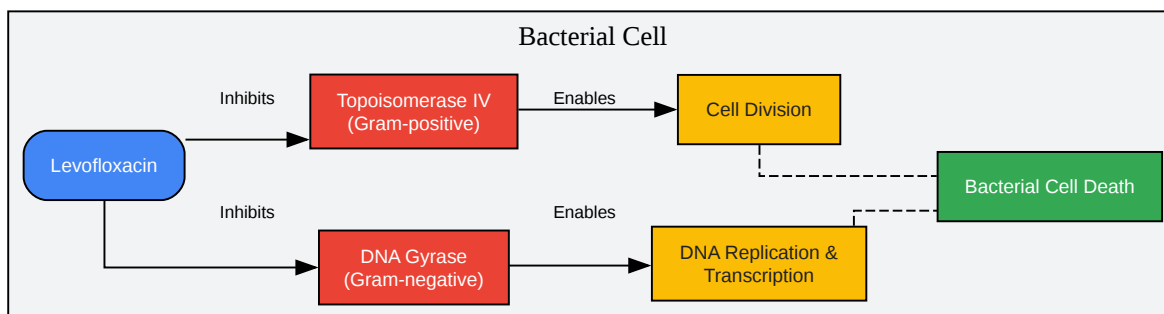
## Mechanism of Action

Levofloxacin exerts its bactericidal effects by inhibiting two essential bacterial type II topoisomerases: DNA gyrase and topoisomerase IV.[7][8][9][10][11]

- **Inhibition of DNA Gyrase:** In Gram-negative bacteria, levofloxacin primarily targets DNA gyrase. This enzyme is responsible for introducing negative supercoils into bacterial DNA, a process crucial for DNA replication and transcription.[9] Levofloxacin stabilizes the complex between DNA gyrase and DNA, leading to double-strand breaks in the bacterial chromosome and subsequent cell death.[9]
- **Inhibition of Topoisomerase IV:** In Gram-positive bacteria, the primary target is topoisomerase IV. This enzyme is critical for the separation of daughter chromosomes

following DNA replication.[11] By inhibiting topoisomerase IV, levofloxacin prevents the segregation of replicated DNA, thereby halting cell division.[9]

The following diagram illustrates the signaling pathway of levofloxacin's mechanism of action.



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Caption: Mechanism of action of Levofloxacin.

## Experimental Protocols

This section provides detailed methodologies for key experiments related to the analysis and evaluation of levofloxacin.

### Quantitative Analysis by UV-Spectrophotometry

This method is suitable for the determination of levofloxacin hemihydrate in bulk and pharmaceutical dosage forms.[4]

- Reagents and Materials:
  - Acetonitrile (AR grade)
  - Double reverse osmosis water
  - Levofloxacin hemihydrate reference standard

- UV-Visible Spectrophotometer (e.g., Shimadzu-2450)
- Preparation of Standard Stock Solution:
  - Accurately weigh and dissolve 100 mg of levofloxacin hemihydrate reference standard in 100 mL of 10% v/v acetonitrile to obtain a concentration of 1 mg/mL.
  - From this stock solution, prepare a working standard solution of 100 µg/mL in the same solvent.
- Preparation of Calibration Curve:
  - Prepare a series of dilutions from the working standard solution to obtain concentrations ranging from 2 to 12 µg/mL in 10% v/v acetonitrile.
  - Measure the absorbance of each dilution at 288 nm against a blank of 10% v/v acetonitrile.
  - Plot a calibration curve of absorbance versus concentration.
- Sample Preparation:
  - For tablets, weigh and finely powder not fewer than 20 tablets.
  - Accurately weigh a quantity of the powder equivalent to 100 mg of levofloxacin and transfer it to a 100 mL volumetric flask.
  - Add approximately 70 mL of 10% v/v acetonitrile, sonicate for 15 minutes, and then dilute to volume with the same solvent.
  - Filter the solution and dilute an aliquot to a final concentration within the calibration range.
- Analysis:
  - Measure the absorbance of the sample preparation at 288 nm.
  - Determine the concentration of levofloxacin in the sample from the calibration curve.

## Quantitative Analysis by High-Performance Liquid Chromatography (HPLC)

This RP-HPLC method is designed for the quantitative determination of levofloxacin in bulk and finished tablet forms.<sup>[12]</sup>

- Chromatographic Conditions:
  - Column: Shim-pack CLC-ODS (25 cm x 4.6 mm, 5  $\mu$ m)
  - Mobile Phase: Buffer:Acetonitrile (850:150). The buffer consists of 0.05 M Citric acid monohydrate and 10 mL of 1 M ammonium acetate.
  - Flow Rate: 1.0 mL/min
  - Detection: UV at 293 nm
  - Injection Volume: 20  $\mu$ L
- Preparation of Standard Solution:
  - Accurately weigh and dissolve about 100 mg of Levofloxacin Hemihydrate reference standard in a 100 mL volumetric flask with 0.1 M HCl to get a 1000  $\mu$ g/mL solution.
  - Further dilute 5 mL of this solution to 50 mL with distilled water to obtain a final concentration of 100  $\mu$ g/mL.
- Preparation of Sample Solution:
  - Weigh and powder 20 tablets.
  - Accurately weigh a quantity of the powder equivalent to 100 mg of Levofloxacin and transfer to a 100 mL volumetric flask.
  - Add 0.1 M HCl, sonicate to dissolve, and make up the volume.
  - Filter the solution and dilute appropriately to a concentration of about 100  $\mu$ g/mL with distilled water.

- System Suitability:
  - Inject the standard solution six times.
  - The relative standard deviation (% RSD) for the peak areas should be not more than 2.0%.
- Procedure:
  - Inject the standard and sample solutions into the chromatograph.
  - Record the peak areas and calculate the amount of levofloxacin in the sample.

## Antimicrobial Susceptibility Testing (AST) - Disk Diffusion Method

This method is used to determine the in vitro susceptibility of bacterial isolates to levofloxacin. [\[13\]](#)[\[14\]](#)

- Materials:
  - Levofloxacin disks (5 µg)
  - Mueller-Hinton agar (MHA)
  - Bacterial inoculum equivalent to a 0.5 McFarland standard
  - Sterile swabs
  - Incubator (35 ± 2°C)
  - Quality control strains (e.g., *Escherichia coli* ATCC 25922, *Staphylococcus aureus* ATCC 25923, *Pseudomonas aeruginosa* ATCC 27853)
- Procedure:
  - Prepare a bacterial inoculum adjusted to the turbidity of a 0.5 McFarland standard.

- Within 15 minutes of adjusting the turbidity, dip a sterile swab into the inoculum and rotate it against the side of the tube to remove excess liquid.
- Inoculate a dry MHA plate by streaking the swab evenly over the entire surface in three directions.
- Allow the plate to dry for 3-5 minutes.
- Aseptically apply a 5 µg levofloxacin disk to the surface of the agar.
- Incubate the plates in an inverted position at  $35 \pm 2^{\circ}\text{C}$  for 16-20 hours.
- Measure the diameter of the zone of inhibition in millimeters.
- Interpretation:
  - Susceptible:  $\geq 16$  mm
  - Intermediate: 13-15 mm
  - Resistant:  $\leq 12$  mm
  - Note: Interpretive criteria may vary based on the specific guidelines (e.g., CLSI, EUCAST) being followed.

## DNA Gyrase Inhibition Assay

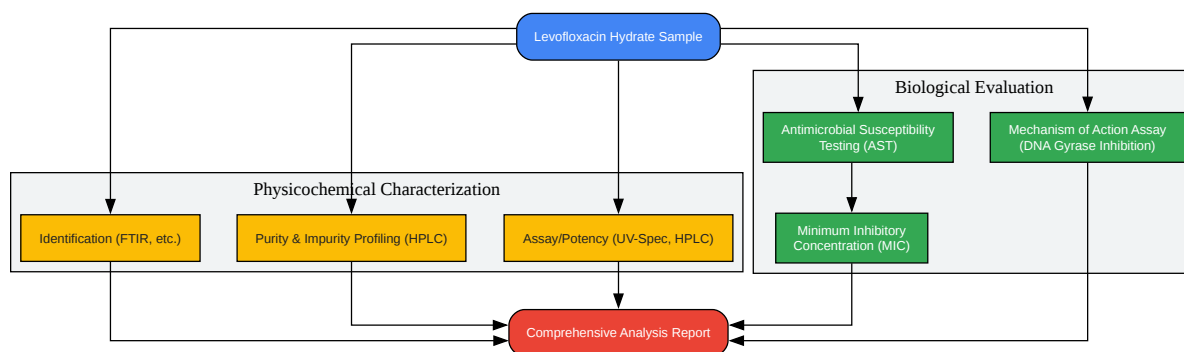
This assay determines the inhibitory activity of levofloxacin on the supercoiling activity of bacterial DNA gyrase.<sup>[15]</sup>

- Reaction Mixture (30 µL):
  - 35 mM Tris-HCl (pH 7.5)
  - 24 mM KCl
  - 4 mM  $\text{MgCl}_2$
  - 1.4 mM ATP

- 5 mM DTT
- 1.8 mM spermidine
- 0.1 mg/mL bovine serum albumin (BSA)
- 0.4 µg DNA gyrase (A and B subunits)
- 0.25–0.5 µg relaxed pBR322 plasmid DNA
- Varying concentrations of levofloxacin
- Procedure:
  - Assemble the reaction mixture on ice.
  - Initiate the reaction by adding the DNA gyrase.
  - Incubate at 25°C for 60 minutes.
  - Terminate the reaction by adding a stop solution (e.g., containing SDS and proteinase K).
  - Analyze the DNA topoisomers by agarose gel electrophoresis.
  - Visualize the DNA bands under UV light after staining with ethidium bromide.
- Analysis:
  - The inhibition of supercoiling is observed as a decrease in the amount of supercoiled DNA and an increase in relaxed DNA with increasing concentrations of levofloxacin.
  - The IC<sub>50</sub> value (the concentration of inhibitor that causes 50% inhibition of the enzyme activity) can be determined.

## Logical Workflow for Analysis

The following diagram outlines a logical workflow for the comprehensive analysis of a **levofloxacin hydrate** sample.



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Caption: Logical workflow for the analysis of **Levofloxacin Hydrate**.

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## Contact

Address: 3281 E Guasti Rd

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Phone: (601) 213-4426

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